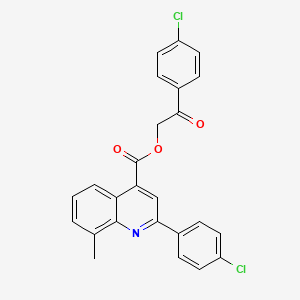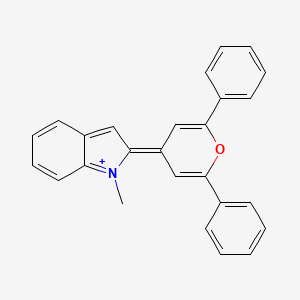
4-(1-methyl-1H-indol-2-yl)-2,6-diphenylpyranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is a complex organic compound that features an indole moiety fused with a pyran ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyran ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multi-step reactions efficiently. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating signaling pathways and exerting biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with similar biological activities.
1-methylindole: A methylated derivative of indole with enhanced stability.
2,6-diphenylpyran: A compound with a similar pyran ring structure but lacking the indole moiety.
Uniqueness
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is unique due to the combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler indole or pyran derivatives .
Propriétés
Formule moléculaire |
C26H20NO+ |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(2,6-diphenylpyran-4-ylidene)-1-methylindol-1-ium |
InChI |
InChI=1S/C26H20NO/c1-27-23-15-9-8-14-21(23)16-24(27)22-17-25(19-10-4-2-5-11-19)28-26(18-22)20-12-6-3-7-13-20/h2-18H,1H3/q+1 |
Clé InChI |
VRXWCJJSISJCFL-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=CC=CC2=CC1=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


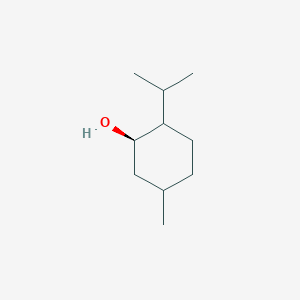
![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)
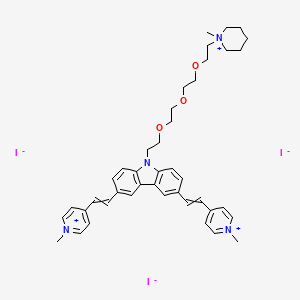
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
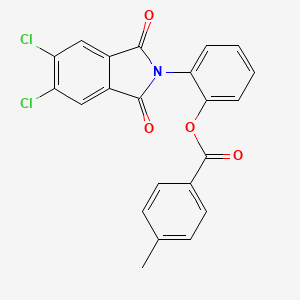

![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)
